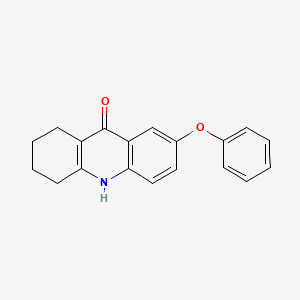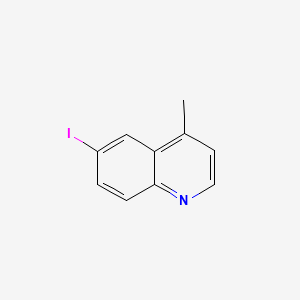
6-Iodo-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-4-methylquinoline is an organic compound that belongs to the class of heterocyclic compounds . It has a molecular weight of 269.08 .
Molecular Structure Analysis
The molecular formula of this compound is C10H8IN . The average mass is 269.082 Da and the monoisotopic mass is 268.970123 Da .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Scientific Research Applications
Structural Analysis for Drug Development
- 6-Iodo-4-methylquinoline derivatives have been studied for their molecular structures and intermolecular interactions. These studies are crucial for understanding how these compounds can be used in drug development (Rizvi et al., 2008).
Antifungal Applications
- A group of 6-iodoquinazolin-4(3H)-one derivatives, which are structurally related to this compound, showed promise in preliminary evaluations of their fungicidal activities (El-Hashash et al., 2015).
Synthetic Chemistry and Infectious Disease Research
- Research on 6-bromo-2-chloro-4-methylquinoline, a compound similar to this compound, has contributed to the understanding of synthetic routes and their application in infectious disease research (Wlodarczyk et al., 2011).
Fluorescent Probes for Biological Applications
- Derivatives of 6-methylquinoline, a compound structurally related to this compound, have been used to develop water-soluble fluorescent probes. These probes can detect chloride ions and have potential applications in biological systems (Geddes et al., 2001).
Antimicrobial Activity in Foodborne Bacteria
- 4-Methylquinoline analogues, including those structurally related to this compound, have demonstrated antimicrobial activities. These properties suggest potential uses in developing natural preservatives against foodborne bacteria (Kim et al., 2014).
Anti-cancer Research
- Compounds like 2,4-Dichloro-6-methylquinoline, which are structurally similar to this compound, have shown cytotoxic and apoptotic activity against cancer cell lines. This suggests a potential role in developing anti-cancer agents (Somvanshi et al., 2008).
Synthesis of Schiff Bases for Bioactivity Studies
- The treatment of compounds related to this compound with various substrates has led to the creation of Schiff bases. These bases have been studied for their bioactivity, expanding the potential applications in pharmacology (Sayyed et al., 2006).
Insecticidal and Antimicrobial Activities
- Derivatives of quinazolinone, structurally related to this compound, have been synthesized and shown to possess insecticidal and antimicrobial properties. This indicates a potential use in pest control and antimicrobial applications (Singh et al., 2006).
Safety and Hazards
properties
IUPAC Name |
6-iodo-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDARONRMCZUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

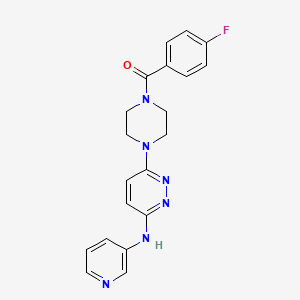
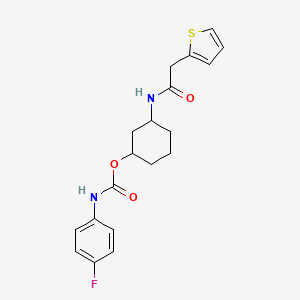
![(Z)-4-ethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648834.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2648835.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648837.png)
![N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2648838.png)
![Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate](/img/structure/B2648842.png)

![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2648844.png)
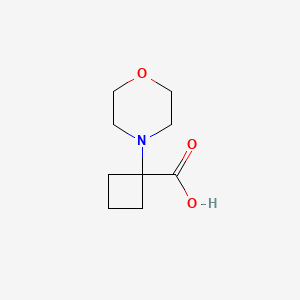

![DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B2648847.png)
![3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol dihydrochloride](/img/structure/B2648853.png)
